3-Iodocyclobutane-1-carbonitrile
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Overview
Description
3-Iodocyclobutane-1-carbonitrile is an organic compound with the molecular formula C5H6IN It is characterized by a cyclobutane ring substituted with an iodine atom and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodocyclobutane-1-carbonitrile typically involves the iodination of cyclobutane derivatives. One common method is the reaction of cyclobutanone with iodine and a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
3-Iodocyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different functional groups replacing the iodine atom.
Reduction: Amines derived from the reduction of the nitrile group.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
3-Iodocyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The iodine atom and nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromocyclobutane-1-carbonitrile
- 3-Chlorocyclobutane-1-carbonitrile
- 3-Fluorocyclobutane-1-carbonitrile
Uniqueness
3-Iodocyclobutane-1-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs
Properties
Molecular Formula |
C5H6IN |
---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
3-iodocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C5H6IN/c6-5-1-4(2-5)3-7/h4-5H,1-2H2 |
InChI Key |
LDVKVJJTTRZBPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1I)C#N |
Origin of Product |
United States |
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